3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-”, pyridazinone derivatives are generally synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Synthesis and Chemical Properties
- 3(2H)-Pyridazinones, including variants with amino groups at the 5-position, have been explored for their potential in the synthesis of platelet aggregation inhibitors. These compounds are prepared from mucochloric and mucobromic acid, leading to 5-alkylamino-3(2H)-pyridazinones (Estevez, Raviña, & Sotelo, 1998).
- Novel pyridazinol[3,4-b][1,5]diazepine ring systems, analogs of pyridazino-fused ring systems, have been synthesized. The process involves a three-step synthesis from a 4,5-(N-benzyl-N-3-hydroxypropyl)amino derivative of 3(2H)-pyridazinone (Károlyházy, Horváth, & Mátyus, 2001).
- The synthesis methods for amino-3(2H)-pyridazinones have been reviewed, emphasizing their role as fine chemical intermediates in the fields of pesticide and medicine (Yang Xin-ling, 2005).
Applications in Herbicides and Pharmacology
- Substituted pyridazinone compounds have been studied for their inhibitory effects on photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity and use as herbicides. These compounds also exhibit resistance to metabolic detoxication in plants and can interfere with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
- The synthesis and reactions of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones have been explored, though their antimicrobial activities were found to be almost negative (Alonazy, Al-Hazimi, & Korraa, 2009).
Biological and Environmental Interactions
- A study on the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone revealed four metabolites and proposed a pathway for its bacterial degradation (de Frenne, Eberspächer, & Lingens, 1973).
Safety And Hazards
Future Directions
While specific future directions for “3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-” are not available, research into pyridazinone derivatives is ongoing due to their wide range of biological activities. New synthetic strategies are being developed, and these compounds are being studied for potential medicinal applications .
properties
IUPAC Name |
3-(butan-2-ylamino)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)9-7-4-5-8(12)11-10-7/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAABZDJGMWCFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NNC(=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533944 |
Source
|
Record name | 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- | |
CAS RN |
88259-83-0 |
Source
|
Record name | 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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